molecular formula C22H15F2N3O2 B2630916 N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-81-5

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2630916
CAS RN: 932320-81-5
M. Wt: 391.378
InChI Key: ZWQBWQXCNDYXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DPH, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. DPH is a quinazoline derivative and has been reported to exhibit a range of pharmacological activities such as anticancer, anti-inflammatory, and antifungal effects.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Studies have synthesized various quinazolinyl acetamide derivatives to explore their analgesic and anti-inflammatory potentials. For instance, Alagarsamy et al. (2015) designed quinazolinyl acetamides that exhibited significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to diclofenac sodium, a reference standard. Similarly, Sakr (2016) found that derivatives with aliphatic groups demonstrated potent analgesic effects, indicating the role of structural modifications in enhancing activity (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015) (Sakr, 2016).

Antimicrobial Activities

Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives exhibited good activity against standard bacterial strains, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Antiproliferative Activities

Hassan et al. (2021) developed piperazin-1-ylquinolin-2(1H)-one bearing thiazoles with antiproliferative activity, particularly against breast cancer cell lines. These compounds were found to inhibit VEGFR-2 tyrosine kinase, a mechanism associated with their anticancer effects. The study underscores the significance of chemical scaffolds in quinazolinone derivatives for developing new anticancer drugs (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).

Molecular Docking and Biological Potentials

Further research, including molecular docking studies, has been conducted to understand the interaction of quinazolinone derivatives with biological targets and their potential pharmacological effects. For example, Mehta et al. (2019) synthesized and evaluated 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives for their antimicrobial and anticancer activities, demonstrating the importance of structure-activity relationships in designing effective therapeutic agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-15-10-11-18(17(24)12-15)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQBWQXCNDYXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.